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2,4,6-Triethyl-1,3,5-dithiazinane

Physical form Formulation handling Dithiazine comparators

2,4,6-Triethyl-1,3,5-dithiazinane (triethylthialdine) is a heterocyclic 1,3,5-dithiazinane flavor compound with the molecular formula C₉H₁₉NS₂ and a molecular weight of 205.38 g/mol. It is a colorless to pale yellow liquid at ambient temperature, bearing a distinctive alliaceous, onion, fatty scallion aroma.

Molecular Formula C9H19NS2
Molecular Weight 205.4 g/mol
CAS No. 54717-17-8
Cat. No. B3334255
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4,6-Triethyl-1,3,5-dithiazinane
CAS54717-17-8
Molecular FormulaC9H19NS2
Molecular Weight205.4 g/mol
Structural Identifiers
SMILESCCC1NC(SC(S1)CC)CC
InChIInChI=1S/C9H19NS2/c1-4-7-10-8(5-2)12-9(6-3)11-7/h7-10H,4-6H2,1-3H3
InChIKeyAANIECMHWBXFCP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityPractically insoluble to insoluble
Soluble (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





2,4,6-Triethyl-1,3,5-dithiazinane (CAS 54717-17-8) – Procurement-Relevant Chemical Profile for Flavor Scientists and Industrial Formulators


2,4,6-Triethyl-1,3,5-dithiazinane (triethylthialdine) is a heterocyclic 1,3,5-dithiazinane flavor compound with the molecular formula C₉H₁₉NS₂ and a molecular weight of 205.38 g/mol [1]. It is a colorless to pale yellow liquid at ambient temperature, bearing a distinctive alliaceous, onion, fatty scallion aroma . The compound is recognized internationally as a flavoring agent: it carries FEMA No. 4748, JECFA No. 2205, FL-no 15.054, and is authorized for use in the European Union [2][3]. It occurs naturally in onion (Allium cepa L.) steam distillate [4].

2,4,6-Triethyl-1,3,5-dithiazinane – Why Direct Substitution with Other Dithiazine Flavor Compounds Can Compromise Your Formulation


Although several 1,3,5-dithiazinanes share a common heterocyclic core, their alkyl substitution pattern governs key physicochemical properties, organoleptic character, and regulatory status in ways that render them non-interchangeable. For example, the methyl-substituted analog thialdine (2,4,6-trimethyl-1,3,5-dithiazinane) is a crystalline solid at room temperature (mp 46–48 °C) with a roasted, meaty odor, while the target compound triethylthialdine is a liquid with an alliaceous, onion-type aroma . These differences in physical form, logP, boiling point, and odor profile have direct consequences for formulation ease, flavor release kinetics, and heat-processing stability. A generic procurement approach that treats all dithiazines as equivalent risks selecting a material that is suboptimal—or even incompatible—for a specific application.

2,4,6-Triethyl-1,3,5-dithiazinane – Head-to-Head Quantitative Evidence for Scientific Selection and Procurement


Physical State at Ambient Temperature: Liquid Triethylthialdine vs. Crystalline Thialdine and Bacon Dithiazine

At 25°C, 2,4,6-triethyl-1,3,5-dithiazinane is a clear to yellow liquid, whereas the trimethyl analog thialdine is a pale brownish crystalline solid with a melting point of 46.00–48.00°C, and bacon dithiazine (2,4,6-triisobutyl-1,3,5-dithiazinane) is a pale yellow crystalline solid with a melting point of 32.00–38.00°C . The liquid physical state of the target compound eliminates the need for a melting step during formulation and facilitates direct incorporation into liquid flavor delivery systems.

Physical form Formulation handling Dithiazine comparators

Boiling Point and Heat-Processing Stability: Triethylthialdine Offers ~27°C Higher Boiling Point Than Thialdine

The experimentally determined boiling point of 2,4,6-triethyl-1,3,5-dithiazinane is 287–288°C at 760 mmHg, which is 27–28°C higher than that of thialdine (260–261°C) . This elevated boiling point indicates lower volatility and potentially greater retention during high-temperature food processing such as baking, extrusion, and frying, where flavor loss of more volatile dithiazine analogs can be a concern.

Boiling point Thermal stability Process flavor

Odor Profile Differentiation: Alliaceous Onion/Scallion Character vs. Roasted Meaty Analogues

Organoleptic evaluation at standardized concentrations reveals distinct odor types across dithiazine analogs. Triethylthialdine (at 0.01% in propylene glycol) exhibits sulfurous, alliaceous, roasted, fried onion, leek, fatty scallion notes [1]. In contrast, thialdine (at 1%) presents pungent, sulfurous, cruciferous, onion/garlic-like, metallic, meaty, fishy with a hint of nut [2]. Bacon dithiazine (at 0.10% in propylene glycol) delivers meaty, smoky, bacon, fatty, chocolate notes [3], and peanut dithiazine (at 0.10% in dipropylene glycol) gives nutty, peanut, meaty, cocoa, onion, leek character [4]. The alliaceous profile of triethylthialdine uniquely positions it for onion, leek, and scallion flavor applications that cannot be achieved with the roasted-meaty or nutty alternatives.

Organoleptic profile Odor type Flavor differentiation

Lipophilicity (logP): Triethylthialdine Occupies an Intermediate logP Range Favorable for Balanced Fat/Water Partitioning

The estimated octanol-water partition coefficient (logP) of 2,4,6-triethyl-1,3,5-dithiazinane is approximately 3.445 (est.), whereas thialdine has a measured logP of 1.85, bacon dithiazine 6.08, and peanut dithiazine 2.73 [1]. The logP value influences flavor release kinetics: a higher logP indicates greater fat affinity and slower release in aqueous phases, while a lower logP favors faster release in water-based systems. Triethylthialdine's intermediate logP (~3.45) provides a balanced release profile suitable for both fatty and aqueous food matrices, whereas the very high logP of bacon dithiazine (6.08) may lead to excessive retention in fatty phases, and the low logP of thialdine (1.85) may result in overly rapid release in aqueous products.

LogP Octanol-water partition Flavor release

Regulatory Recognition and Purity Specification: Triethylthialdine Defined as a Diastereomeric Mixture with Explicit EU Authorization

2,4,6-Triethyl-1,3,5-dithiazinane is explicitly listed in EU Regulation (EU) No 1098/2014 under FL-no 15.054 as 'Dihydro-2,4,6-triethyl-1,3,5(4H)-dithiazine – Mixture of diastereoisomers ((R/R), (R/S), (S/R) & (S/S))', with purity of at least 95% [1]. It has been evaluated by JECFA (2014, Session 79) with an Acceptable Daily Intake (ADI) of 'No safety concern at current levels of intake when used as a flavouring agent' [2]. In contrast, thialdine (FEMA 4018, JECFA 1049) was evaluated earlier (2002, Session 59) and is a single all-cis diastereomer [3][4]. The explicit EU regulatory inclusion of triethylthialdine as a defined diastereomeric mixture with specified purity provides a clear compliance pathway that is not available for unlisted or differently specified dithiazine derivatives.

Regulatory compliance Flavor legislation EU FLAVIS

Quantified Usage Levels in Food Categories: Triethylthialdine Permitted up to 10 ppm in Seasonings/Flavors vs. Lower Typical Limits for Other Dithiazines

FEMA GRAS usage data show that 2,4,6-triethyl-1,3,5-dithiazinane is permitted at average usual levels of 1.0 ppm with maximum levels up to 10.0 ppm in seasonings/flavors, and up to 2.0 ppm in meat products, fats/oils, and snack foods [1]. In comparison, thialdine is typically recommended at 0.5–2.5 ppm [2], and bacon dithiazine at 0.5–2.5 ppm in consumer products [3]. The higher maximum permitted usage levels for triethylthialdine in seasonings provide formulators with greater dosing flexibility when a pronounced allium character is required.

Usage levels FEMA GRAS Food category limits

2,4,6-Triethyl-1,3,5-dithiazinane – Evidence-Backed Application Scenarios for Industrial and Research Procurement


Savory Seasoning Blends Requiring Authentic Allium/Onion Character with Heat Stability

Triethylthialdine's alliaceous, fried onion, leek, and scallion odor profile [1], combined with its higher boiling point of 287–288°C (27°C above thialdine) , makes it the preferred choice for dry seasoning blends and bouillons that undergo thermal processing. Its liquid physical form allows direct metering into oil-based flavor carries. The permitted maximum usage level of 10 ppm in seasonings [2] provides sufficient headroom for robust flavor impact in complex savory formulations.

Plant-Based Meat Analogues Targeting Sulfurous Meaty and Oniony Notes

Recent research has identified dithiazines as key odorants contributing to meaty flavor in beef and plant-based meat analogues, with sulfurous odors being positively correlated with meaty flavor perception [1]. Triethylthialdine offers a unique combination of sulfurous and alliaceous notes that can simultaneously reinforce meaty depth and allium character—two desirable dimensions in plant-based meat flavoring that no single alternative dithiazine (thialdine: roasted-meaty only; bacon dithiazine: smoky-meaty) can deliver alone.

EU-Compliant Flavor Formulations with Documented Diastereomeric Identity

For manufacturers exporting flavored products to the European Union, triethylthialdine holds explicit EU authorization under FL-no 15.054 as a defined mixture of four diastereoisomers ((R/R), (R/S), (S/R), (S/S)) with a minimum purity of 95% [1]. This regulatory specificity—coupled with a JECFA evaluation (2014) confirming 'No safety concern at current intake levels' —provides a clear compliance dossier that generic or less-characterized dithiazine alternatives cannot match, reducing the risk of regulatory rejection during product registration.

Fat-Containing Food Products Requiring Balanced Flavor Release Kinetics

With an intermediate logP of approximately 3.445 [1], triethylthialdine partitions more evenly between fat and aqueous phases compared to the highly lipophilic bacon dithiazine (logP 6.08) and the more hydrophilic thialdine (logP 1.85) [2]. This balanced partitioning supports sustained yet perceptible flavor release in emulsified products such as sauces, dressings, and processed meat emulsions, where extreme fat retention or overly rapid aqueous release would compromise sensory quality over shelf life.

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